molecular formula C11H12ClNO2 B14522770 N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide CAS No. 62641-48-9

N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide

Cat. No.: B14522770
CAS No.: 62641-48-9
M. Wt: 225.67 g/mol
InChI Key: JHEWDESZJJSYGH-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide is an organic compound with the molecular formula C11H12ClNO2 It is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide typically involves the reaction of 4-chloroacetophenone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced equipment and techniques to control the reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-2-(2-oxopropyl)phenyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62641-48-9

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-[4-chloro-2-(2-oxopropyl)phenyl]acetamide

InChI

InChI=1S/C11H12ClNO2/c1-7(14)5-9-6-10(12)3-4-11(9)13-8(2)15/h3-4,6H,5H2,1-2H3,(H,13,15)

InChI Key

JHEWDESZJJSYGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Cl)NC(=O)C

Origin of Product

United States

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